molecular formula C9H12N2O3S B2620072 2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 1239728-67-6

2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid

Cat. No.: B2620072
CAS No.: 1239728-67-6
M. Wt: 228.27
InChI Key: CBLFWBWIRRPFGZ-UHFFFAOYSA-N
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Description

Structure and Key Features 2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid is a heterocyclic compound comprising a thiazole ring substituted at position 2 with an [(oxolan-2-yl)methyl]amino group and at position 4 with a carboxylic acid moiety. The oxolan (tetrahydrofuran, THF) ring introduces a five-membered ether group, enhancing lipophilicity compared to polar substituents like amino acid side chains. The molecular formula is C₉H₁₂N₂O₃S (calculated molecular weight: 230.26 g/mol).

For example, in , methylthio groups on thiazolone rings are displaced by amino acids. A plausible route for the target compound involves alkylation of 2-amino-1,3-thiazole-4-carboxylic acid with (oxolan-2-yl)methyl bromide under basic conditions.

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-8(13)7-5-15-9(11-7)10-4-6-2-1-3-14-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLFWBWIRRPFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid typically involves the reaction of oxolane derivatives with thiazole precursors under specific conditions. One common method involves the reaction of oxolane-2-carboxylic acid with thioamide in the presence of a base, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazole-4-carboxylic acid derivatives are diverse, with substituent variations at position 2 influencing bioactivity and physicochemical properties. Below is a comparative analysis:

Compound Name Substituent at Position 2 Molecular Weight Reported Bioactivity Key References
Target Compound [(Oxolan-2-yl)methyl]amino 230.26 Not reported N/A
Ile-Tzl-Ca (2-(1-amino-2-methylbutyl)-1,3-thiazole-4-carboxylic acid) Isoleucine-like side chain ~245* Antiplasmodial activity
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl 239.67 Not specified (commercially available)
2-[(2-Hydroxy-4,5-dimethoxybenzoyl)amino]-... Benzoyl group with hydroxy/methoxy substituents ~365* Anticancer (DNA topoisomerase II inhibition)
Ala-Tzl-Ca (2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid) Alanine-like side chain ~175* Antiplasmodial activity

*Calculated based on substituent and core structure.

Key Comparative Insights

Substituent Effects on Lipophilicity: The THF group in the target compound confers moderate lipophilicity due to its ether oxygen, balancing solubility and membrane permeability. Amino acid-derived substituents (e.g., Ile-Tzl-Ca, Ala-Tzl-Ca) introduce polar functional groups (amines, hydroxyls), improving water solubility but limiting passive diffusion.

Bioactivity: Antiplasmodial activity is prominent in thiazole-4-carboxylic acids with amino acid-like side chains (e.g., Ile-Tzl-Ca, Val-Tzl-Ca), likely due to mimicry of peptide substrates in parasitic enzymes. Anticancer activity in is linked to bulky aromatic substituents (e.g., benzoyl groups), which may intercalate DNA or inhibit topoisomerases. The THF group’s conformational flexibility could modulate target binding but requires empirical validation.

Synthetic Accessibility: Aromatic and heteroaromatic substituents (e.g., 3-chlorophenyl) are typically introduced via Suzuki-Miyaura coupling or Ullmann reactions. Amino acid-derived analogs (e.g., Ala-Tzl-Ca) require peptide coupling reagents (e.g., HATU, EDCI). The THF group in the target compound may necessitate specialized alkylation or click chemistry approaches.

Physicochemical Properties

  • pKa : The carboxylic acid (position 4) has an approximate pKa of ~2.5, while the secondary amine (position 2) has a pKa of ~9.5, making the compound zwitterionic at physiological pH.
  • LogP: Estimated LogP (octanol-water) for the target compound is ~1.2 (THF’s contribution), compared to ~2.5 for 3-chlorophenyl analogs and ~0.5 for Ala-Tzl-Ca.

Biological Activity

2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antioxidant, and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H11N1O3S1C_9H_{11}N_1O_3S_1. Its structure includes a thiazole ring substituted with an oxolane group, which may influence its biological activity.

Structural Information

PropertyValue
Molecular FormulaC9H11NO3S
SMILESCC1=C(SC(=N1)C2CCCO2)C(=O)O
InChI KeyQMUSLNJQXVIBGC-UHFFFAOYSA-N

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that derivatives of thiazoles can inhibit various cancer cell lines effectively. For instance, compounds derived from 2-aminothiazoles showed cytotoxic effects against multiple cancer types, including breast and lung cancers. One notable derivative exhibited an IC50 value of 0.06 µM against non-small cell lung cancer cells .

Case Study : A series of thiazole derivatives were synthesized and tested against human cancer cell lines. The most potent compound demonstrated an IC50 value of 0.06 µM against NCI-H522 lung cancer cells, showcasing the potential for further development as anticancer agents.

Antioxidant Activity

Thiazole compounds are also recognized for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. A specific thiazole derivative was found to exhibit substantial antioxidant activity in vitro, highlighting its potential as a therapeutic agent for oxidative stress-related conditions .

Research Findings : In a comparative study, various thiazole derivatives were evaluated for their antioxidant capacity using DPPH and nitric oxide scavenging assays. The results indicated that certain derivatives had superior scavenging abilities compared to standard antioxidants.

Antimicrobial Activity

The antimicrobial potential of thiazole compounds has been extensively studied. Research indicates that certain thiazole derivatives show effectiveness against bacterial strains, including Mycobacterium tuberculosis. For example, one derivative was reported to have a minimal inhibitory concentration (MIC) of 0.06 µg/ml against M. tuberculosis H37Rv .

Data Table: Antimicrobial Activity

Compound NameTarget OrganismMIC (µg/ml)
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH enzyme0.95

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